molecular formula C11H11ClN2 B3020657 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole CAS No. 1266615-39-7

5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole

Cat. No. B3020657
CAS RN: 1266615-39-7
M. Wt: 206.67
InChI Key: ZRGQBIQPLBQTJF-UHFFFAOYSA-N
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Description

“5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole” is a type of organic compound that belongs to the pyrazole family . It has the empirical formula C11H9ClN2O and a molecular weight of 220.65 .


Synthesis Analysis

The compound can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions . A Knoevenagel condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with ethylcyanoacetate at 0°C has been reported to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .


Molecular Structure Analysis

The molecular structure of “5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole” consists of a pyrazole ring substituted with a chlorine atom and a methyl group at positions 5 and 3, respectively. The pyrazole ring is also substituted with a 4-methylphenyl group at position 1 .


Chemical Reactions Analysis

The compound participates in the synthesis of 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives with a potential anticonvulsant property . It may be employed as a starting material for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde hydrazone .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 145-148 °C (lit.) . Its SMILES string is Cc1nn(c(Cl)c1C=O)-c2ccccc2 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

properties

IUPAC Name

5-chloro-3-methyl-1-(4-methylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-8-3-5-10(6-4-8)14-11(12)7-9(2)13-14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGQBIQPLBQTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole

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